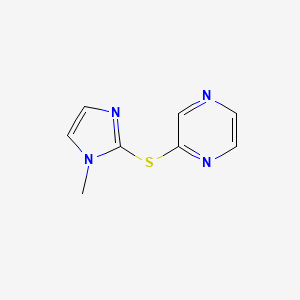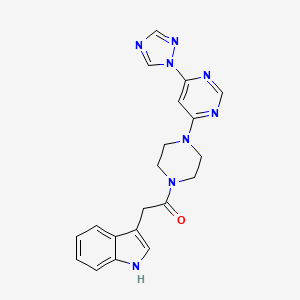
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride is a pyridine derivative that is part of a broader class of chemical compounds known for their hydrazine functional group attached to a pyridine ring. These compounds are of interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in chemical synthesis.
Synthesis Analysis
The synthesis of pyridine derivatives with hydrazine groups often involves novel protocols or modifications of existing methods. For instance, the synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile was achieved from a chlorinated precursor through a novel protocol, indicating the versatility and adaptability of synthetic routes for such compounds . Similarly, the synthesis of other related compounds, such as 2-[(2E)-2-(3-chloro-2-fluorobenzylidene)hydrazinyl]pyridine, involves careful characterization using various spectroscopic techniques to confirm the structure of the synthesized compound .
Molecular Structure Analysis
The molecular and crystal structures of these compounds are often determined using X-ray diffraction, which reveals details such as space groups, unit cell dimensions, and the conformation of the hydrazo-bond . For example, the crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine shows a bent conformation of the hydrazo-bridge and the formation of dimers in the crystal structure through hydrogen bonding . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Hydrazine derivatives can undergo various chemical reactions, including hydrazinolysis, which can follow multiple pathways leading to different products . The specificity of reactions, such as acid hydrolysis, can also lead to unexpected products, indicating the complexity and sensitivity of these compounds to reaction conditions . Additionally, the cleavage of bonds, such as the C–S bond during hydrazination, can result in unexpected products, which are elucidated through kinetic and computational studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. Spectroscopic techniques, including FT-IR, NMR, and UV-Vis, are used to study these properties and the nature of intermolecular interactions . For example, dilution experiments can reveal the concentration-dependent character of NH⋯O and NH⋯N interactions in solution . Theoretical calculations, such as density functional theory (DFT), are employed to predict thermodynamic parameters, vibrational properties, and the nature of electronic transitions within these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- A series of novel pyridine and fused pyridine derivatives were prepared starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile, leading to the synthesis of triazolopyridine derivatives, pyridotriazine derivatives, and pyridine–pyrazole hybrid derivatives. These compounds exhibited antimicrobial and antioxidant activity (Flefel et al., 2018).
Chelation and Coordination Chemistry
- The coordination chemistry of 2-hydrazinonicotinic acid and its analogues with technetium was explored, revealing insights into the chelation and non-chelating modes of interaction, which are crucial for bioconjugate synthesis for radiolabelling (Meszaros et al., 2011).
Molecular Docking and In Vitro Screening
- Novel compounds synthesized from 2-hydrazinyl-4,6-dimethylpyridine dihydrochloride derivatives were subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating potential for pharmaceutical applications (Flefel et al., 2018).
Antiviral Activity
- New N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were synthesized, showing moderate to high antiviral activities against hepatitis B virus, indicating potential therapeutic applications (El‐Sayed et al., 2009).
Antimicrobial Evaluation
- Synthesis and evaluation of 1,4-Dihydropyridine hybrid with 1,3,4-Thiadiazole derivatives were conducted, demonstrating significant antibacterial and antifungal activities, which could be promising for the development of new antimicrobial agents (Gomha et al., 2020).
Safety And Hazards
The safety and hazards associated with 2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride are extensive. Precautionary measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be handled under inert gas and protected from moisture. It should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source .
Eigenschaften
IUPAC Name |
(4,6-dimethylpyridin-2-yl)hydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5-3-6(2)9-7(4-5)10-8;;/h3-4H,8H2,1-2H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNXMDCIZKSWQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NN)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinyl-4,6-dimethylpyridine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2524948.png)
![N-[3-(2-Fluorophenoxy)butan-2-yl]but-2-ynamide](/img/structure/B2524950.png)

![3-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2524952.png)
![4-[4-(4-Fluorophenoxy)-3-nitrophenyl]-2-oxo-3-(quinolin-2-yl)but-3-enoic acid](/img/structure/B2524954.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2524960.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2524962.png)

![2-Bromo-5-[(1R,2R)-2-(chloromethyl)cyclopropyl]thiophene](/img/structure/B2524967.png)
![3-(2-ethoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524968.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2524970.png)